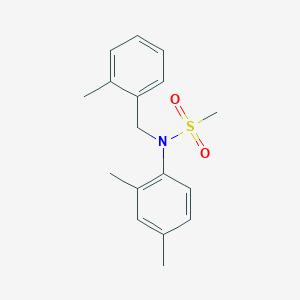![molecular formula C18H13FN2OS B5795430 N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5795430.png)
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide, also known as FNC or FNC 8-80, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. This compound belongs to the class of thiosemicarbazones, which are known for their anti-cancer properties. FNC has shown promising results in preclinical studies, and further research is underway to explore its potential as a cancer therapy.
Wirkmechanismus
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide works by binding to the active site of the ribonucleotide reductase enzyme, which is responsible for converting ribonucleotides to deoxyribonucleotides. This process is essential for DNA synthesis and cell division. By inhibiting this enzyme, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide can disrupt DNA synthesis and induce cell cycle arrest. Additionally, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide can also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-cancer properties, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide has also been shown to have anti-inflammatory and antioxidant effects. These properties make N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide is its simplicity of synthesis, which makes it readily available for laboratory experiments. Additionally, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide has shown promising results in preclinical studies, making it a potential candidate for further development as a cancer therapy. However, one of the limitations of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide is its poor solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide. One potential avenue is the development of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide-based combination therapies, which can enhance its anti-cancer properties and overcome drug resistance. Additionally, further studies are needed to explore the potential of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide in other diseases, such as inflammation and neurodegenerative disorders. Finally, the development of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide analogs with improved solubility and bioavailability can enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide involves the reaction of 4-fluoroaniline with carbon disulfide and hydrazine hydrate to form 4-fluorophenylhydrazinecarbothioamide. This compound is then reacted with 1-naphthaldehyde to form N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide works by targeting the ribonucleotide reductase enzyme, which is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide can induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c19-13-8-10-14(11-9-13)20-18(23)21-17(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQKVPPRBHWJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795351.png)
![2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5795358.png)


![5-(5-chloro-2-thienyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5795389.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5795394.png)


![2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5795407.png)


![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)
![5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5795440.png)